1-(2-Iodophenyl)tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZNBQJAAPKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Aryl Tetrazoles in Advanced Organic Synthesis
Aryl tetrazoles, the class of compounds to which 1-(2-Iodophenyl)tetrazole belongs, are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, with a direct bond to an aromatic ring. These structures have garnered considerable attention in organic synthesis and medicinal chemistry for several key reasons.
Tetrazoles are frequently employed as bioisosteres for carboxylic acid groups. bohrium.combohrium.comwikipedia.org This means they can often replace a carboxylic acid in a biologically active molecule without significantly altering its chemical properties and, in some cases, can enhance its activity. rsc.org The tetrazole ring shares a similar pKa with carboxylic acids, allowing it to be deprotonated at physiological pH, a crucial feature for many biological interactions. wikipedia.org Furthermore, tetrazoles exhibit greater metabolic stability compared to carboxylic acids, making them attractive for drug design. bohrium.com Their unique structure also imparts a range of physicochemical properties that are beneficial in developing new pharmaceuticals. bohrium.combohrium.com The applications of tetrazole derivatives are extensive, with documented antiviral, antibacterial, anticancer, and antifungal properties. bohrium.comresearchgate.net
The synthesis of aryl tetrazoles has evolved to include safer and more efficient methods. While traditional syntheses often involved azides, which can be hazardous, newer methods utilize catalysts to promote the [3+2] cycloaddition of nitriles and azides or employ alternative reagents like diformylhydrazine to circumvent the use of azides altogether. rsc.org Greener synthetic routes using heterogeneous catalysts are also being explored to improve the environmental footprint of tetrazole synthesis. bohrium.comnih.gov
Role of the 2 Iodophenyl Moiety in Strategic Chemical Transformations
The 2-iodophenyl group, a key component of 1-(2-Iodophenyl)tetrazole, is a powerful functional handle in organic synthesis. The iodine atom's position on the phenyl ring ortho to the tetrazole substituent opens up a diverse range of chemical transformations.
Aryl iodides are particularly reactive substrates in a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition in catalytic cycles. This reactivity makes the 2-iodophenyl moiety an excellent precursor for forming new carbon-carbon and carbon-heteroatom bonds. For instance, it readily participates in widely used transformations such as the Heck and Suzuki reactions, allowing for the introduction of various substituents at the 2-position of the phenyl ring. researchgate.net
The presence of the iodine atom also enables unique reactivity beyond standard cross-coupling. The 2-iodophenyl group can serve as a precursor for the formation of hypervalent iodine reagents. chemrxiv.orgresearchgate.net These reagents are valuable oxidizing agents and can facilitate a range of transformations. Research has shown that 5-(2-iodophenyl)-1H-tetrazole can be used to synthesize heterocyclic hypervalent iodine(III) compounds, which have demonstrated reactivity in reactions like the chloro-tetrazolylation of alkenes. chemrxiv.orgresearchgate.net
Furthermore, the 2-iodophenyl moiety can participate in radical translocation reactions. mdpi.com In these processes, a radical initially generated at the iodine-bearing carbon can migrate to another position within the molecule, enabling the formation of complex cyclic structures. This type of intramolecular hydrogen atom transfer is a powerful tool for the stereospecific synthesis of intricate natural products. mdpi.com
Current Landscape of Academic Investigations into 1 2 Iodophenyl Tetrazole
Academic research into 1-(2-Iodophenyl)tetrazole is vibrant, with investigations spanning its synthesis, reactivity, and application as a ligand in catalysis.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the reaction of 2-iodoaniline (B362364) with sodium azide (B81097) and an orthoformate, often in the presence of an acid catalyst. researchgate.netacs.org Variations of this method exist, including the use of diformylhydrazine as an azide-free approach to constructing the tetrazole ring from the corresponding aniline (B41778) derivative. rsc.org
A significant area of investigation involves the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The tetrazole moiety can coordinate to the metal center, influencing the catalyst's activity and stability. Studies have demonstrated its successful application in the Heck reaction, where it facilitates the coupling of aryl halides with alkenes to form substituted alkenes in excellent yields. researchgate.net
Recent research has also focused on the conversion of the related 5-(2-iodophenyl)-1H-tetrazole into novel heterocyclic hypervalent iodine(III) compounds. chemrxiv.orgresearchgate.net These studies have explored the synthesis and reactivity of these compounds, designated as BIAT derivatives, which contain a fused benziodazole and tetrazole ring system. These BIAT compounds have been shown to react with alkenes to produce chloro-tetrazolylated products. chemrxiv.org
Research Findings on this compound and Related Compounds
Table of Mentioned Compounds
An in-depth exploration of advanced synthetic methodologies for the chemical compound this compound reveals a focus on efficiency, catalytic innovation, and environmentally conscious approaches. These strategies are pivotal for the synthesis of this and related tetrazole structures, which are significant in various fields of chemical research.
1 2 Iodophenyl Tetrazole in Catalysis and Advanced Coordination Chemistry
Application as a Ligand in Metal-Catalyzed Reactions
1-(2-Iodophenyl)-1H-tetrazole has emerged as a significant ligand in the field of metal-catalyzed organic synthesis. Its unique structure, featuring a tetrazole ring and an iodophenyl group, allows it to participate in and facilitate a variety of important chemical transformations. The presence of multiple nitrogen atoms in the tetrazole ring provides coordination sites for metal catalysts, while the iodo-substituent on the phenyl ring can itself be a reactive site for cross-coupling reactions.
The combination of a palladium(II) catalyst with 1-(2-iodophenyl)-1H-tetrazole as a ligand has been shown to be highly effective, particularly in Heck reactions. capes.gov.brchemsrc.com This catalytic system successfully facilitates the cross-coupling of various substrates, leading to excellent yields of the desired products. capes.gov.br The ligand, synthesized from 2-iodoaniline (B362364), sodium azide (B81097), and triethyl orthoformate, plays a crucial role in activating the palladium catalyst for these transformations. capes.gov.brchemsrc.com
In a typical Heck reaction, the catalytic system formed by combining Pd(OAc)₂ with 1-(2-iodophenyl)-1H-tetrazole demonstrates high efficiency. chemsrc.com The reaction conditions have been optimized to achieve high yields of the coupled products. chemsrc.com This methodology is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, including the Heck and Suzuki-Miyaura reactions, are among the most widely used bond-forming methods in both academic and industrial research. sigmaaldrich.com
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Iodobenzene | Styrene | Stilbene | 95 |
| 2 | 4-Iodoanisole | Styrene | 4-Methoxystilbene | 94 |
| 3 | 4-Iodotoluene | Styrene | 4-Methylstilbene | 93 |
| 4 | Iodobenzene | Butyl acrylate | Butyl cinnamate | 96 |
| 5 | 4-Iodoanisole | Butyl acrylate | Butyl 4-methoxycinnamate | 95 |
While extensively used with palladium, tetrazole-containing ligands are versatile and can be employed in transformations mediated by other transition metals. mdpi.com The development of new catalytic transformations is a key area of research, providing efficient and selective methods for constructing complex organic molecules. mdpi.com Transition metal catalysis, in general, offers alternative reaction pathways that can reduce costs and time while increasing yields and selectivity. mdpi.com The coordination chemistry of tetrazoles allows them to form stable complexes with a variety of transition metals, which can then be used to catalyze a range of organic reactions beyond palladium-mediated cross-couplings. The specific application of 1-(2-Iodophenyl)tetrazole in these alternative transformations is an area of ongoing research interest.
Design and Characterization of Metal-Tetrazole Coordination Complexes
The design of coordination complexes using tetrazole-based ligands is a burgeoning field, driven by their diverse structural possibilities and applications in areas such as catalysis and materials science. nih.gov Tetrazoles are particularly effective ligands due to their ability to coordinate with metal ions in various ways, leading to the formation of one-, two-, or three-dimensional coordination polymers. arkat-usa.org
The tetrazole ring is a versatile building block in coordination chemistry. unimi.it The deprotonated tetrazolate anion can coordinate to a metal center through any of its four nitrogen atoms, acting as a multidentate ligand. unimi.it This versatility allows tetrazoles to bridge multiple metal centers, leading to the formation of extended network structures. arkat-usa.org For example, in some complexes, the ligands coordinate to metal atoms through different nitrogen atoms (N1, N2, N3, N4) of the tetrazole groups, resulting in polymeric structures. arkat-usa.org The specific coordination mode can be influenced by factors such as the ratio of reagents and the acidity of the reaction mixture. arkat-usa.org In silver(I) complexes with 1-phenyl-5-(allylthio)-1H-tetrazole, for instance, the silver atom's coordination environment involves the N3 and N4 atoms of two adjacent tetrazole molecules. epa.gov
The final structure and connectivity of a metal-coordination complex are heavily influenced by the steric and electronic properties of the ligands involved. nih.govnih.gov The size and shape of a ligand can dictate how it approaches the metal center and how other ligands arrange around it, a concept known as steric hindrance. nih.gov For this compound, the bulky iodophenyl group can exert significant steric influence, affecting the coordination geometry and potentially favoring the formation of specific structural isomers.
Electronic effects, which relate to how the electron density is distributed within the ligand, also play a critical role. nih.gov The electron-withdrawing or -donating nature of the substituents on the tetrazole and phenyl rings influences the donor strength of the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. uab.cat Understanding and controlling these steric and electronic factors are key to designing coordination complexes with desired geometries and properties. nih.govnih.gov
Supramolecular Assembly and Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. ias.ac.in This field relies on understanding and utilizing non-covalent intermolecular interactions, such as hydrogen bonds and halogen bonds, to guide the self-assembly of molecules into predictable, extended networks. ias.ac.innih.gov
This compound is an excellent candidate for crystal engineering due to its multiple functional groups capable of participating in various non-covalent interactions. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the iodine atom on the phenyl ring can participate in halogen bonding—a specific type of non-covalent interaction involving a halogen atom. nih.gov Furthermore, the aromatic phenyl and tetrazole rings can engage in π-π stacking interactions. The interplay of these different interactions can be used to construct complex supramolecular architectures. unimi.itnih.gov For instance, tetrazolyl fragments are known to be involved in multiple hydrogen bonds that give rise to 1D and 2D supramolecular frameworks. unimi.it The deliberate combination of different intermolecular forces allows for the reliable construction of extended molecular solids with predictable connectivity and dimensionality. nih.gov
Directed Self-Assembly through Non-Covalent Interactions
The unique molecular architecture of this compound, featuring both a tetrazole ring and an iodine substituent on a phenyl ring, suggests its potential to participate in various non-covalent interactions that are crucial for directed self-assembly. These interactions would play a pivotal role in the formation of well-ordered supramolecular structures in the solid state.
The primary non-covalent interactions anticipated for this compound include:
Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the case of this compound, the iodine atom could form halogen bonds with nitrogen atoms of the tetrazole ring from neighboring molecules or with other Lewis basic sites. This type of interaction is a powerful tool in crystal engineering for the rational design of supramolecular architectures. Studies on other iodinated organic compounds have demonstrated the significance of I⋯N and I⋯O halogen bonds in controlling crystal packing.
Hydrogen Bonding: The tetrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. While this compound itself does not possess strong hydrogen bond donors, in the presence of co-crystallizing agents with donor groups (e.g., alcohols, amides), it could readily form hydrogen-bonded networks.
C-H···π and C-H···N Interactions: Weak hydrogen bonds involving the C-H bonds of the phenyl ring as donors and the π-system of the aromatic rings or the nitrogen atoms of the tetrazole as acceptors could also play a role in stabilizing the crystal lattice.
The interplay of these various non-covalent forces would dictate the final supramolecular assembly of this compound. The directionality of halogen and hydrogen bonds, combined with the less directional π-π stacking and weak hydrogen bonds, could lead to the formation of diverse and complex architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
Interactive Data Table: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |
| Halogen Bonding | Iodine Atom (C-I) | Nitrogen atoms of the tetrazole ring | Directional control of supramolecular architecture |
| π-π Stacking | Phenyl and Tetrazole Rings | Phenyl and Tetrazole Rings | Stabilization of layered or columnar structures |
| C-H···π Interactions | C-H bonds of the phenyl ring | π-system of aromatic rings | Fine-tuning of molecular packing |
| C-H···N Interactions | C-H bonds of the phenyl ring | Nitrogen atoms of the tetrazole ring | Contribution to overall lattice energy |
Construction of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The tetrazole group is a well-established and versatile coordinating moiety in the design of MOFs due to its multiple nitrogen donor atoms, which can coordinate to metal centers in various modes (monodentate, bidentate, bridging).
As a ligand, this compound could potentially be employed in the synthesis of MOFs. The nitrogen atoms of the tetrazole ring would serve as the primary coordination sites for metal ions. The coordination of the tetrazole ring to metal centers can lead to the formation of diverse network topologies, from simple one-dimensional chains to complex three-dimensional frameworks. The specific coordination mode adopted by the tetrazole ring would depend on several factors, including the nature of the metal ion, the reaction conditions (e.g., solvent, temperature), and the presence of other coordinating or counter-ions.
The iodophenyl group in this compound could have several implications for the resulting MOFs:
Functionalization of Pores: If the iodophenyl group is oriented towards the pores of the MOF, the iodine atom could be available for post-synthetic modification or could influence the adsorption properties of the framework through halogen bonding with guest molecules.
Inter-framework Interactions: The iodophenyl groups could participate in non-covalent interactions, such as halogen bonding or π-π stacking, between adjacent MOF frameworks, leading to the formation of higher-order supramolecular structures.
While the literature contains numerous examples of tetrazole-based ligands being used to construct MOFs with interesting properties, such as gas storage and catalysis, there is no specific research detailing the use of this compound for this purpose. The synthesis of a MOF using this ligand would involve reacting it with a suitable metal salt under solvothermal or hydrothermal conditions. The resulting material would require thorough characterization, including single-crystal X-ray diffraction, to determine its structure and porosity.
Interactive Data Table: Potential of this compound in MOF Construction
| Feature | Description | Potential Impact on MOF Properties |
| Coordinating Group | Tetrazole Ring | Formation of diverse network topologies through various coordination modes with metal ions. |
| Organic Backbone | 2-Iodophenyl Group | Steric hindrance influencing framework topology; potential for pore functionalization and post-synthetic modification. |
| Potential Porosity | Dependent on the resulting framework | Could lead to materials with applications in gas storage, separation, or catalysis. |
| Intermolecular Interactions | Halogen bonding, π-π stacking | Can influence the packing of MOF frameworks and the overall material properties. |
Computational and Theoretical Investigations of 1 2 Iodophenyl Tetrazole
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are fundamental to determining the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, orbital energies, and molecular geometry. For 1-(2-Iodophenyl)tetrazole, these studies would elucidate the influence of the electron-rich tetrazole ring and the bulky, electron-withdrawing iodo-substituent on the phenyl ring.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. A DFT analysis of this compound would begin with a geometry optimization to find the lowest energy conformation, defining its three-dimensional structure.
This optimization yields key molecular properties such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. For instance, the dihedral angle between the phenyl and tetrazole rings would determine the degree of conjugation between the two systems.
Furthermore, DFT calculations provide insights into the electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Representative DFT-Calculated Properties for a Phenyltetrazole Analog (Note: This table is illustrative of typical DFT outputs for a related compound, as specific data for this compound is not available in the cited literature.)
| Parameter | Representative Value | Description |
|---|---|---|
| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | (Y-Z) eV | Energy difference, indicating chemical reactivity. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular bonding interactions. It interprets the complex, delocalized molecular wave function in terms of localized Lewis-like bonding structures, such as bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would provide a quantitative picture of the electron density on each atom, revealing the partial atomic charges. This is particularly useful for identifying electrophilic and nucleophilic sites within the molecule. The analysis would detail the nature of the C-I bond, the bonds within the tetrazole ring, and the C-N bond linking the two ring systems.
A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. It identifies "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). For example, it could reveal hyperconjugative interactions between lone pairs on the tetrazole's nitrogen atoms and the antibonding orbitals (σ*) of the phenyl ring, or vice versa. These interactions are crucial for understanding the molecule's stability and electronic communication between its functional groups.
Table 2: Representative NBO Analysis Output (Note: This table illustrates the type of data obtained from an NBO analysis for a substituted tetrazole. Specific data for this compound is not available.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | σ*(N2-N3) | ~5-10 | Lone Pair -> Antibonding (Intra-ring) |
| π(C7-C8) | π*(C9-C10) | ~15-20 | π -> π* (Phenyl ring delocalization) |
Mechanistic Modeling of Reaction Pathways
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing researchers to map out the energy profile of a chemical transformation. This includes identifying intermediates, transition states, and calculating the energy barriers that govern the reaction rate.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to an unstable configuration that the reactants must pass through to become products. Locating the precise geometry of a TS and calculating its energy are primary goals of mechanistic modeling. For the synthesis of this compound, which could be formed via a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile or isocyanide precursor, computational methods can model this pathway.
Calculations would identify the TS structure for the ring-forming step. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction's feasibility and rate.
Spectroscopic Feature Prediction and Correlation
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful aid in the structural characterization of newly synthesized compounds. By correlating theoretical spectra with experimental data, chemists can confirm the identity and purity of a molecule.
For this compound, DFT calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectrum: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds. Predicted IR spectra would show characteristic peaks for the C-H, C=C, and C-N bonds of the phenyl and tetrazole rings, as well as the C-I stretch. Comparing the calculated frequencies with an experimental IR spectrum helps in assigning the observed bands.
This predictive capability is especially valuable for distinguishing between isomers or for understanding how changes in conformation affect the spectroscopic output.
Vibrational Mode Analysis for Bond Strength Assessment
Computational analysis of the molecular vibrations of this compound provides a powerful tool for understanding the intrinsic strengths of its chemical bonds. The local vibrational mode analysis, a technique that characterizes the stretching force constant of a specific bond, has been employed to quantify the strengths of the iodine-carbon (I-C) and iodine-nitrogen (I-N) bonds, which are critical to the molecule's stability. mdpi.com
A comparative study involving this compound and related benziodazolotetrazoles (BIATs) revealed trends in bond strengths. The I-C bond in this compound was found to be weaker than in a series of substituted benziodoxoles but stronger than in the corresponding BIATs. mdpi.com This suggests that the electronic environment of the tetrazole ring influences the strength of the bond between the iodine atom and the phenyl ring.
The I-N bonds within the tetrazole ring are of particular interest due to their potential role as "trigger bonds" in the explosive decomposition of related energetic materials. mdpi.com Analysis has shown that these I-N bonds are generally weaker than the I-C and I-O bonds in comparable structures. mdpi.com The strength of the I-N bond can be modulated by substituents on the iodine atom in related hypervalent iodine compounds, indicating that the stability of such materials can be fine-tuned. mdpi.com
The geometric parameters of the molecule also correlate with bond strengths. For instance, a more linear three-center-four-electron (3c-4e) bond involving the iodine atom tends to allow for better orbital overlap, which in turn strengthens the bonds at the equatorial positions around the iodine. mdpi.com In the case of benziodazolotetrazoles, the 3c-4e bond angles are approximately 2.5° smaller than in analogous benziodoxoles. mdpi.com
A data table summarizing the calculated bond strengths for the I-C bond in this compound (IPT) and related compounds is presented below. The bond strength is represented by the local stretching force constant (ka).
| Compound Series | I-C Bond Strength (ka in mDyn/Å) |
| Benziodoxoles (BIOs 1-4) | 2.550 - 2.615 |
| 2-Iodobenzoic Acid (IBA) | > IPT |
| This compound (IPT) | < IBA, > BIATs |
| Benziodazolotetrazoles (BIATs 5-8) | < IPT |
This table illustrates the relative I-C bond strength in this compound compared to related iodine compounds. mdpi.com
Theoretical Basis for Spectroscopic Observables
The spectroscopic properties of this compound can be predicted and interpreted through theoretical calculations, which provide a foundational understanding of the experimental infrared (IR) spectra. These calculations are typically performed using density functional theory (DFT), which can accurately model the molecule's electronic structure and vibrational frequencies.
Theoretical IR spectra for this compound have been computed and show a good correlation with experimental data, particularly in the fingerprint region between 1800 and 400 cm-1, where 14 prominent signals are observed in both the theoretical and experimental spectra. mdpi.com However, some discrepancies between the theoretical and experimental spectra can arise due to intermolecular interactions in the solid phase, which are not always accounted for in gas-phase theoretical models. For example, a sharp, intense signal predicted theoretically around 3507 cm-1 is not as pronounced in the experimental spectrum, likely due to the effects of intermolecular hydrogen bonding. mdpi.com Similarly, the region between 2900 and 2300 cm-1 shows multiple signals in the experimental spectrum, while the theoretical spectrum may only show a single peak. mdpi.com
The vibrational modes observed in the IR spectrum correspond to specific molecular motions, such as the stretching and bending of bonds. The calculated frequencies and their corresponding assignments provide a detailed picture of the molecule's dynamic behavior.
Below is a table comparing selected theoretical and experimental vibrational frequencies for this compound.
| Vibrational Mode | Theoretical Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H/O-H stretching region | 3507 (sharp, intense) | Not pronounced |
| C-H stretching region | 3084 (single peak) | Multiple signals (2300-2900) |
| Fingerprint Region | 14 prominent signals (400-1800) | 14 prominent signals (400-1800) |
This table highlights the correlation and key differences between the theoretically predicted and experimentally observed IR spectra for this compound. mdpi.com
Advanced Synthetic Utility and Emerging Research Directions
Precursor in Hypervalent Iodine Chemistry
Hypervalent iodine reagents are prized in organic synthesis for their mild reactivity, low toxicity, and role as environmentally benign oxidants. 1-(2-Iodophenyl)tetrazole serves as a key starting material for a specialized class of these reagents, leveraging the proximity of the tetrazole ring to the iodine atom to create stable, cyclic hypervalent iodine(III) compounds.
Synthesis of Benziodazolotetrazole (BIAT) Derivatives
This compound is the direct precursor to a series of heterocyclic hypervalent iodine(III) compounds known as Benziodazolotetrazoles (BIATs). chemrxiv.org These compounds feature a fused benziodazole and tetrazole ring system, which imparts unique stability and reactivity. The synthesis of various BIAT derivatives (BIAT-L, where L is an exocyclic ligand) begins with this compound, which is itself synthesized from 2-iodobenzonitrile and sodium azide (B81097). chemrxiv.org
The key synthetic transformations to produce BIATs are:
BIAT-Cl: This chloro-derivative is synthesized through the chlorination of this compound. The reaction proceeds via an initially formed dichloroiodo intermediate which then undergoes spontaneous cyclo-dehydrochlorination to yield the stable, cyclic BIAT-Cl. chemrxiv.org
BIAT-OH: The hydroxy-derivative is prepared by the oxidation of the parent this compound using sodium periodate (NaIO₄). chemrxiv.org
BIAT-OAc: This acetoxy-derivative is obtained via the reaction of BIAT-OH with acetic anhydride. chemrxiv.org
BIAT-OMe: The methoxy-derivative can be formed by refluxing BIAT-OAc in methanol or by dissolving a related tosylate precursor in methanol. chemrxiv.org
These synthetic routes provide a toolkit of BIAT reagents with different ligands attached to the iodine(III) center, allowing for a range of subsequent chemical applications.
Applications of Hypervalent Iodine Reagents in Oxidative Transformations
The BIAT derivatives synthesized from this compound are effective reagents for various oxidative transformations. Their utility stems from the electrophilic nature of the hypervalent iodine center, which can activate substrates towards nucleophilic attack or facilitate group transfer reactions.
A significant application is the chloro-tetrazolylation of alkenes . In the presence of a copper(II) triflate catalyst, BIAT-Cl reacts with various alkenes at room temperature to afford chloro-tetrazolylated products in good yields (70-88%). chemrxiv.org This reaction simultaneously installs both a chlorine atom and the synthetically versatile tetrazole moiety across a double bond, providing rapid access to functionalized molecules.
| Alkene Substrate | Product | Isolated Yield (%) |
| Styrene | 1-chloro-2-(2-(1H-tetrazol-5-yl)phenyl)-1-phenylethane | 85 |
| 4-Methylstyrene | 1-chloro-2-(2-(1H-tetrazol-5-yl)phenyl)-1-(p-tolyl)ethane | 88 |
| 1-Octene | 1-chloro-2-(2-(1H-tetrazol-5-yl)phenyl)octane | 70 |
Furthermore, BIAT-Cl has been shown to act as an oxidant in the transformation of thioanisole. chemrxiv.org This reactivity is characteristic of hypervalent iodine(III) halides, which are known to be efficient oxidizing and chlorinating agents in a wide array of organic syntheses. chemrxiv.org
Strategic Building Block for Complex Heterocyclic Architectures
Beyond its role in hypervalent iodine chemistry, the unique structure of this compound makes it a valuable building block for constructing more intricate molecular frameworks. The presence of both a reactive carbon-iodine bond and a multifunctional tetrazole ring allows for diverse and programmable synthetic strategies.
Multi-Step Synthesis of Functionalized Molecules
This compound is an ideal substrate for multi-step syntheses that require the sequential introduction of different molecular fragments. The ortho-iodophenyl group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenyl ring, enabling the construction of complex biaryl systems or the attachment of alkynyl and vinyl groups.
Following the modification of the iodophenyl moiety, the tetrazole ring itself offers multiple sites for functionalization. The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amide bonds, making it a desirable feature in medicinal chemistry. beilstein-journals.orgnih.gov Synthetic strategies can therefore incorporate the this compound unit early in a sequence, perform coupling reactions at the iodine site, and then, if necessary, modify the tetrazole ring to complete the synthesis of a complex, drug-like molecule. beilstein-journals.org This building block approach is central to creating libraries of compounds for screening and drug discovery. beilstein-journals.org
Novel Applications in Materials Science
The application of tetrazole-containing compounds in materials science is a growing field, driven by the unique properties of the tetrazole ring, such as its high nitrogen content, planarity, and strong coordinating ability. lifechemicals.comnih.gov While specific applications for this compound itself are still emerging, its structural features suggest significant potential.
The four nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. lifechemicals.com This makes this compound and its derivatives promising candidates for the construction of metal-organic frameworks (MOFs) . By participating in cross-coupling reactions, the molecule could be functionalized to create multitopic linkers, which could then be assembled with metal nodes to form porous materials for applications in gas storage, separation, or catalysis.
Furthermore, the C-I bond can be a site for polymerization reactions. For example, hypervalent iodine(III) compounds are known to act as reagents in radical polymerization. chemrxiv.org This suggests that this compound could be used to synthesize novel polymers with repeating tetrazole units. Such nitrogen-rich polymers are considered highly prospective materials for applications ranging from high-energy materials to selective CO₂ capture. lifechemicals.com The combination of the coordinating tetrazole and a reactive iodine site within one molecule provides a versatile platform for designing advanced functional materials.
Principles of Corrosion Inhibition through Surface Interactions
The utility of tetrazole derivatives as effective corrosion inhibitors for various metals and alloys in aggressive environments is well-documented. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is a complex interplay of physical (physisorption) and chemical (chemisorption) interactions, governed by the electronic structure of the inhibitor molecule and the nature of the metal surface.
The fundamental mechanism of corrosion inhibition by tetrazole compounds, including phenyl tetrazoles, involves the following key principles:
Adsorption at the Metal-Solution Interface: Organic inhibitors function by adsorbing onto the metal surface, which displaces water molecules and aggressive ions, thereby impeding the electrochemical processes of corrosion. The efficiency of an inhibitor is largely dependent on the strength and stability of this adsorbed layer.
Role of Heteroatoms and π-Electrons: Tetrazole derivatives are rich in potential adsorption centers. The four nitrogen atoms of the tetrazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms to form coordinate covalent bonds (chemisorption). Additionally, the π-electrons of the aromatic tetrazole ring and the appended phenyl group can interact with the metal surface. emerald.comencyclopedia.pub
Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, hindering the diffusion of corrosive species to the metal surface and the transport of metal ions away from it. emerald.comelectrochemsci.org The effectiveness of this film is influenced by its thickness, density, and integrity.
Mixed-Type Inhibition: Phenyl tetrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. electrochemsci.org This is evidenced by a decrease in the corrosion current density in the presence of the inhibitor.
The adsorption of these inhibitors on a metal surface can be influenced by several factors, including the concentration of the inhibitor, the temperature, the nature of the corrosive environment, and the electronic properties of the substituents on the phenyl ring. The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor and the metal surface. emerald.comacs.org
Quantum chemical calculations and molecular dynamics simulations are valuable tools for elucidating the inhibitor-metal surface interactions at a molecular level. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment can provide insights into the inhibition efficiency. electrochemsci.orgresearchgate.net A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO value indicates a higher capacity to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency. electrochemsci.org
While specific experimental data on the corrosion inhibition properties of this compound is not extensively available, its potential as a corrosion inhibitor can be inferred from the behavior of analogous phenyl tetrazole compounds. The presence of the electron-rich tetrazole ring and the phenyl group suggests that it would adsorb onto metal surfaces. The iodine substituent, being an electron-withdrawing group, might influence the electron density distribution in the molecule and its interaction with the metal surface.
Table 1: Electrochemical and Quantum Chemical Data for Selected Phenyl Tetrazole Corrosion Inhibitors
| Inhibitor | Metal/Medium | Inhibition Efficiency (%) | Adsorption Isotherm | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 1-Phenyl-1H-tetrazol (PHT) | X65 Steel / H2SO4 | 92.1 | Langmuir | - | - | 4.02 |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel / HCl | 97.1 | Langmuir | - | - | - |
| 5-Phenyl-1H-tetrazole (PTAH) | Copper / 3.5% NaCl | 97 | Langmuir | - | - | - |
This table presents data for compounds structurally related to this compound to illustrate the general principles of corrosion inhibition by phenyl tetrazoles. The specific performance of this compound would require dedicated experimental investigation.
Design of Functional Organic Materials
The unique structural and electronic properties of the tetrazole moiety make it a valuable building block in the design and synthesis of functional organic materials. The high nitrogen content, aromaticity, and excellent coordination ability of the tetrazole ring are key features that are exploited in the development of materials with tailored properties for various applications. lifechemicals.com
Metal-Organic Frameworks (MOFs):
One of the most significant applications of tetrazole derivatives in materials science is as organic linkers for the construction of Metal-Organic Frameworks (MOFs). lifechemicals.com MOFs are crystalline, porous materials composed of metal ions or clusters coordinated to organic ligands. The tetrazole ring, with its multiple nitrogen atoms, can act as a multidentate ligand, bridging metal centers to form extended one-, two-, or three-dimensional networks. rsc.org
The use of tetrazole-based ligands can impart several desirable properties to MOFs:
High Thermal and Chemical Stability: The strong coordination bonds between the tetrazole nitrogen atoms and the metal centers can result in robust frameworks with high thermal and chemical stability.
Porosity and Gas Storage: The porous nature of tetrazole-based MOFs makes them promising candidates for gas storage and separation applications. The pore size and functionality can be tuned by judicious selection of the tetrazole ligand and the metal ion. For instance, MOFs with a high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces have shown high selectivity for CO2 adsorption. rsc.org
Catalysis: The metal centers within the MOF can act as catalytic sites, and the organic ligand can be functionalized to introduce additional catalytic activity.
Luminescence: Some tetrazole-based MOFs exhibit interesting photoluminescent properties, which could be utilized in sensing and optoelectronic applications. rsc.org
While the direct use of this compound as a ligand in MOF synthesis is not widely reported, its structure presents intriguing possibilities. The tetrazole moiety can coordinate to metal centers, while the iodophenyl group offers a site for post-synthetic modification. The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the grafting of other functional groups onto the MOF framework. This post-synthetic modification strategy can be used to fine-tune the properties of the material for specific applications.
Other Functional Materials:
Beyond MOFs, tetrazole derivatives have been incorporated into other functional organic materials:
Polymers: Synthetic polymers containing tetrazole fragments in their repeating units are considered prospective materials. For example, microporous organic polymers with tetrazole units have demonstrated high efficacy and selectivity in capturing CO2. lifechemicals.com
Energetic Materials: The high nitrogen content of the tetrazole ring contributes to a high heat of formation, making tetrazole derivatives components of energetic materials and explosives. nih.gov
Heterogeneous Catalysts: Tetrazole complexes can be immobilized on solid supports, such as silica-coated nanoparticles, to create heterogeneous catalysts for various organic transformations. researchgate.net
The compound this compound can be considered a versatile precursor for a range of functional organic materials. The iodo-substituent provides a reactive handle for further chemical transformations, enabling the synthesis of more complex molecules and polymers.
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Potential Role of this compound | Key Functional Moieties | Potential Applications |
| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | Tetrazole ring (coordination), Iodophenyl group (post-synthetic modification). | Gas storage and separation, catalysis, sensing. |
| Functional Polymers | As a monomer or a functional pendant group. | Tetrazole ring (coordination, H-bonding), Iodophenyl group (polymerization/cross-linking). | Gas capture, specialty polymers. |
| Supramolecular Assemblies | As a building block for self-assembly. | Tetrazole ring (H-bonding, coordination), Phenyl ring (π-π stacking). | Crystal engineering, molecular recognition. |
| Precursor for Heterocyclic Synthesis | As a starting material for more complex heterocycles. | Iodophenyl group (cross-coupling reactions). | Synthesis of novel ligands and functional molecules. |
This table outlines the prospective applications of this compound based on the known chemistry of its constituent functional groups.
Q & A
Basic Synthesis
Q: What are the established methods for synthesizing 1-(2-iodophenyl)tetrazole, and what starting materials are typically involved? A: The primary synthesis route involves heterocyclization reactions using 2-iodobenzaldehyde derivatives, primary amines, and azides. For example, a three-component reaction of 2-iodophenyl-substituted aldehydes, ammonium acetate, and sodium azide in acetic acid under reflux yields the tetrazole core. Alternative approaches include cycloaddition of nitriles with sodium azide catalyzed by Lewis acids like ZnBr₂ . Key starting materials include 2-iodobenzaldehyde and substituted amines, with yields typically ranging from 60–80% depending on substituents .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve the yield and purity of this compound in heterocyclization reactions? A: Advanced optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to protic solvents.
- Catalyst screening : ZnCl₂ or FeCl₃ improves regioselectivity and reduces side reactions.
- Temperature control : Stepwise heating (80°C for initiation, 120°C for completion) minimizes decomposition.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Structural Characterization
Q: What spectroscopic and crystallographic techniques are most effective for confirming the structure and tautomeric state of this compound? A:
- NMR : ¹H and ¹³C NMR distinguish between tetrazole (δ ~8.5–9.5 ppm for NH) and azide tautomers. ¹H-¹⁵N HMBC confirms N–H connectivity .
- X-ray crystallography : Resolves iodine-heavy atom effects, revealing bond lengths (C–I: ~2.09 Å) and planarity of the tetrazole ring. Tautomeric preference (tetrazole vs. azide forms) is solvent-dependent, with DMSO favoring the tetrazole form .
Tautomeric Behavior
Q: How does the tautomeric equilibrium of this compound influence its reactivity and interactions in coordination chemistry? A: The tetrazole↔azide tautomerism affects ligand denticity. In the tetrazole form, the N–H group acts as a hydrogen bond donor, stabilizing metal complexes (e.g., with Cu²⁺ or Co²⁺). The azide tautomer can participate in click chemistry. DFT calculations and solvent-dependent NMR studies show the tetrazole form dominates in polar solvents (ΔG ~3.2 kcal/mol in DMSO) .
Biological Activity Profiling
Q: What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly in antifungal or analgesic research? A:
- Antifungal assays : Broth microdilution (CLSI M27-A3) against Candida albicans (MIC ~12.5–25 µg/mL) .
- Analgesic studies : Hot-plate and tail-flick tests in murine models, with compound 5c (a tetrazole derivative) showing 65% latency increase vs. morphine (80%) .
- Mechanistic studies : Docking simulations (AutoDock Vina) identify interactions with cyclooxygenase-2 (COX-2) or fungal CYP51 .
Coordination Chemistry
Q: What strategies are used to design metal complexes with this compound, and how does the ligand's structure affect metal coordination? A: The iodine substituent enhances π-backbonding in transition metal complexes (e.g., Ag⁺ or Pd²⁺). Design strategies include:
- Chelation : Tetrazole N2 and N3 atoms bind to metals, forming 5-membered rings.
- Supramolecular assembly : Iodine···π interactions stabilize dimeric structures (e.g., [Cu(L)₂]₂ with Cu–N distances ~1.95 Å) .
Data Contradiction Analysis
Q: How can researchers resolve contradictions in reported synthetic yields or tautomeric ratios for this compound across different studies? A: Discrepancies arise from:
- Solvent polarity : Tautomer ratios vary in DMSO (90% tetrazole) vs. chloroform (60% tetrazole).
- Catalyst traces : Residual Zn²⁺ shifts equilibrium toward the tetrazole form.
- Analytical methods : IR overestimates azide content due to ν(N₃) band overlap. Cross-validate using ¹⁵N NMR or XPS .
Stability Protocols
Q: What are the recommended protocols for ensuring the stability of this compound during storage and experimental use? A:
- Storage : Amber vials at –20°C under argon; avoid prolonged exposure to light (λ <450 nm degrades C–I bonds).
- Handling : Use anhydrous solvents (H₂O catalyzes hydrolysis to benzamide derivatives).
- In situ generation : Prepare tetrazoles immediately before use in metalation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
